![molecular formula C14H24N2O4 B6633214 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B6633214.png)
3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MK-4827 and is classified as a PARP inhibitor. PARP inhibitors are a class of compounds that have shown promising results in the treatment of various cancers. In
Mécanisme D'action
The mechanism of action of 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid involves the inhibition of PARP, an enzyme involved in DNA repair. PARP inhibitors work by preventing the repair of damaged DNA, which leads to the death of cancer cells. This mechanism of action makes PARP inhibitors a promising class of compounds for the treatment of various cancers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid are mainly related to its inhibition of PARP. This inhibition leads to the accumulation of DNA damage, which triggers the death of cancer cells. Additionally, PARP inhibitors have been shown to enhance the effectiveness of chemotherapy and radiation therapy by preventing the repair of DNA damage caused by these treatments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid in lab experiments include its potent PARP inhibition and its potential use in combination with other cancer treatments. However, there are also limitations to its use, including its high cost and potential toxicity.
Orientations Futures
There are several future directions for the research of 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid. One direction is the development of more potent and selective PARP inhibitors. Another direction is the exploration of the potential use of PARP inhibitors in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders. Additionally, the combination of PARP inhibitors with other cancer treatments is an area of active research, and further studies are needed to optimize these combinations.
Méthodes De Synthèse
The synthesis of 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid involves several steps. The first step is the synthesis of 3-(3-Methoxycyclobutyl)propanoic acid, which is achieved by the reaction of 3-cyclobutene-1-methanol with ethyl 3-bromopropionate. The resulting compound is then reacted with piperidine and triethylamine to form 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of PARP, an enzyme involved in DNA repair. PARP inhibitors have shown promising results in the treatment of various cancers, including breast, ovarian, and prostate cancer. 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
3-[1-[(3-methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-20-12-8-10(9-12)15-14(19)16-7-3-2-4-11(16)5-6-13(17)18/h10-12H,2-9H2,1H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVPAKCVITUPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)NC(=O)N2CCCCC2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)
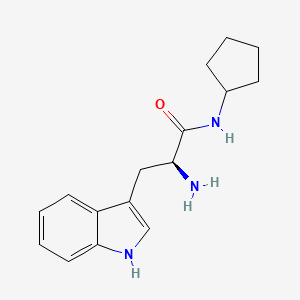
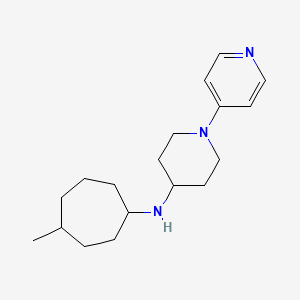
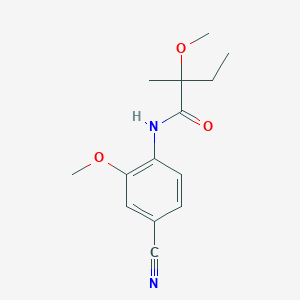
![2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633151.png)

![2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B6633169.png)
![2-[(2-Methyloxolan-3-yl)methylamino]-5-(trifluoromethyl)benzonitrile](/img/structure/B6633174.png)
![4-[[1-(2-methoxyethyl)cyclopropyl]methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6633187.png)
![1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633203.png)
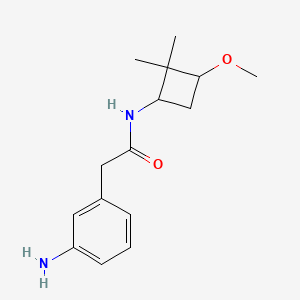
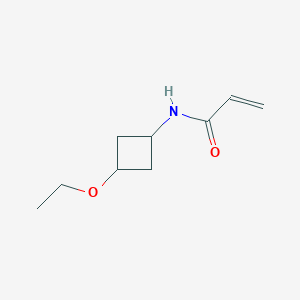
![N-(3-ethoxycyclobutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6633208.png)
